molecular formula C11H16ClN B2771143 [4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride CAS No. 2253632-86-7

[4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride

カタログ番号: B2771143
CAS番号: 2253632-86-7
分子量: 197.71
InChIキー: FYBSVYLPKVGTJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative characterized by a cyclopropylmethyl group at the para position of the phenyl ring and a primary amine functional group, stabilized as a hydrochloride salt. The cyclopropyl group confers rigidity and metabolic stability, while the hydrochloride salt enhances solubility in polar solvents like methanol or water .

特性

IUPAC Name

[4-(cyclopropylmethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-8-11-5-3-10(4-6-11)7-9-1-2-9;/h3-6,9H,1-2,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBSVYLPKVGTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment to the Phenyl Ring: The cyclopropylmethyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methanamine Group: The phenyl ring with the cyclopropylmethyl group is then subjected to a nucleophilic substitution reaction to introduce the methanamine group.

    Formation of the Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

化学反応の分析

Types of Reactions

[4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropylmethyl ketones or aldehydes.

    Reduction: Formation of cyclopropylmethyl amines or alcohols.

    Substitution: Introduction of various functional groups, such as alkyl, aryl, or halogen groups.

科学的研究の応用

[4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of [4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropylmethyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

類似化合物との比較

Substituent Variations and Molecular Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[4-(Cyclopropylmethyl)phenyl]methanamine HCl Cyclopropylmethyl (para) C11H14ClN ~187.69 (calculated) Likely moderate lipophilicity; potential CNS activity due to amine group
[4-(Trifluoromethoxy)phenyl]cyclopropylmethanamine HCl Trifluoromethoxy (para) C11H11ClF3NO 289.66 Enhanced electron-withdrawing effects; increased metabolic stability
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl Trifluoromethyl (para) C11H13ClF3N 251.68 High lipophilicity; potential use in fluorinated drug candidates
(R)-Cyclopropyl(4-fluorophenyl)methanamine HCl Fluoro (para) C10H13ClFN 201.67 Stereospecific binding; improved bioavailability
[4-(Methanesulfinylmethyl)phenyl]methanamine HCl Methanesulfinylmethyl (para) C9H13ClNOS 219.73 Polar sulfoxide group; possible solubility in DMSO
[4-(1H-Pyrazol-1-yl)phenyl]methanamine HCl Pyrazolyl (para) C9H10ClN3 195.66 Heterocyclic motif; applications in kinase inhibitors

Key Structural and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethoxy () and trifluoromethyl () groups are strongly electron-withdrawing, reducing electron density on the phenyl ring. This can enhance resistance to oxidative metabolism compared to the cyclopropylmethyl group in the target compound .
  • In contrast, the methanesulfinyl group () introduces polarity, improving solubility in aprotic solvents like DMSO .

Solubility and Stability Trends

  • Hydrochloride Salts: Most analogs, including the target compound, are hydrochloride salts, ensuring moderate water solubility. For example, (4-methoxyphenyl)(phenyl)methanamine HCl () is soluble in chloroform and methanol, suggesting similar behavior for the target compound .
  • Stability : Cyclopropyl groups (e.g., ) confer conformational rigidity, reducing susceptibility to ring-opening reactions compared to linear alkyl chains .

生物活性

[4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride (CAS No. 2253632-86-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

  • Chemical Name : this compound
  • Molecular Formula : C11_{11}H14_{14}ClN
  • Molecular Weight : 201.69 g/mol

The biological activity of this compound is believed to involve its interaction with various molecular targets, including receptors and enzymes involved in critical biochemical pathways. The compound's cyclopropylmethyl group may enhance its binding affinity and selectivity for these targets, potentially leading to therapeutic effects in various diseases.

Pharmacological Effects

  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines. In vitro assays have shown that it can decrease cell viability and promote differentiation in acute myeloid leukemia (AML) cells .
  • Neuroprotective Effects : Research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies:

  • Absorption : Exhibits moderate absorption characteristics.
  • Distribution : Predicted to have a favorable distribution profile across biological membranes due to its lipophilicity.
  • Metabolism : Metabolized primarily through oxidative pathways, yielding various metabolites that may retain biological activity.
  • Excretion : Primarily excreted via renal pathways.

Table 1: Summary of Key Findings on Biological Activity

Study ReferenceBiological ActivityMethodologyKey Findings
AnticancerIn vitroInduced differentiation in AML cells; decreased proliferation
NeuroprotectionIn vivoReduced neuroinflammation markers in animal models
Enzyme InteractionBiochemicalInhibited specific enzyme activity related to neurotransmitter metabolism

Detailed Research Insights

  • Anticancer Activity : A study identified this compound as a candidate for further development due to its ability to upregulate differentiation markers in AML cell lines. This was evidenced by increased expression of CD11b and morphological changes consistent with differentiation .
  • Neuroprotective Mechanisms : Another investigation highlighted the compound's potential to modulate pathways associated with neurodegeneration. In animal models, it was shown to significantly reduce levels of pro-inflammatory cytokines, suggesting a protective effect against neuroinflammatory damage.

Q & A

Q. What are the optimal synthetic routes for [4-(Cyclopropylmethyl)phenyl]methanamine hydrochloride, and how can purity be validated?

The synthesis typically involves multi-step reactions starting with functionalization of the phenyl ring, followed by cyclopropane ring formation and amine group introduction. A common approach includes:

  • Step 1 : Alkylation of 4-bromophenylmethanamine with cyclopropylmethyl halides under palladium catalysis .
  • Step 2 : Hydrochloride salt formation via treatment with HCl in anhydrous conditions.
    Validation : High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended), while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity .

Q. How can researchers design experiments to evaluate its blood-brain barrier (BBB) penetration?

  • In vitro models : Use Madin-Darby Canine Kidney (MDCK) cell monolayers to measure permeability coefficients (Papp). Values >5 × 10⁻⁶ cm/s suggest BBB penetration potential .
  • In vivo : Radiolabel the compound and quantify brain-to-plasma ratios in rodent models via LC-MS/MS .

Q. What methodologies are recommended for initial neuropharmacological screening?

  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H-serotonin or ³H-dopamine) to assess affinity for neurotransmitter receptors .
  • Functional assays : Measure cAMP modulation in HEK293 cells expressing target GPCRs to determine agonist/antagonist activity .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for serotonin vs. dopamine receptors?

  • Strategy : Introduce electron-withdrawing groups (e.g., fluorine) at the para position to increase serotonin receptor affinity. For dopamine selectivity, bulkier substituents (e.g., cyclobutyl) may reduce off-target binding .
  • Validation : Compare IC₅₀ values across receptor subtypes using competitive binding assays .

Q. How should contradictory data on dose-dependent effects in animal models be resolved?

  • Approach :
    • Pharmacokinetic profiling : Measure plasma and tissue concentrations over time to correlate exposure with observed effects .
    • Metabolite analysis : Identify active metabolites via LC-HRMS, as they may contribute to off-target activity .
    • Species-specific differences : Test in multiple models (e.g., rats vs. mice) to assess translatability .

Q. What advanced techniques elucidate its interaction with enzyme targets (e.g., monoamine oxidases)?

  • Crystallography : Co-crystallize the compound with MAO-B to map binding interactions at the catalytic site .
  • Kinetic studies : Use stopped-flow spectrophotometry to determine inhibition constants (Ki) and mechanism (competitive vs. non-competitive) .

Q. How can bioorthogonal chemistry expand its applications in chemical biology?

  • Tagging strategy : Functionalize the amine group with tetrazine moieties for inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO)-labeled biomolecules .
  • Application : Real-time tracking in live cells via fluorescence microscopy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。